2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate 2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1289385-42-7
VCID: VC5771413
InChI: InChI=1S/C18H15Cl2F2NO2/c19-14-3-1-5-16(21)12(14)9-23-7-11(8-23)18(24)25-10-13-15(20)4-2-6-17(13)22/h1-6,11H,7-10H2
SMILES: C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)OCC3=C(C=CC=C3Cl)F
Molecular Formula: C18H15Cl2F2NO2
Molecular Weight: 386.22

2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate

CAS No.: 1289385-42-7

Cat. No.: VC5771413

Molecular Formula: C18H15Cl2F2NO2

Molecular Weight: 386.22

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate - 1289385-42-7

Specification

CAS No. 1289385-42-7
Molecular Formula C18H15Cl2F2NO2
Molecular Weight 386.22
IUPAC Name (2-chloro-6-fluorophenyl)methyl 1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylate
Standard InChI InChI=1S/C18H15Cl2F2NO2/c19-14-3-1-5-16(21)12(14)9-23-7-11(8-23)18(24)25-10-13-15(20)4-2-6-17(13)22/h1-6,11H,7-10H2
Standard InChI Key YLEFLRUQJVERJA-UHFFFAOYSA-N
SMILES C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)OCC3=C(C=CC=C3Cl)F

Introduction

Chemical Structure and Nomenclature

The compound belongs to the azetidine carboxylate ester family, characterized by a four-membered azetidine ring substituted with a carboxylate ester group. Its IUPAC name, 2-chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate, reflects the following structural features:

  • Two 2-chloro-6-fluorobenzyl moieties: These aromatic groups contribute to the molecule’s steric bulk and electron-withdrawing properties, influencing reactivity and solubility .

  • Azetidine-3-carboxylate core: The saturated four-membered ring introduces conformational rigidity, while the carboxylate ester enhances metabolic stability compared to free carboxylic acids .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₁₅Cl₂F₂NO₂
Molecular Weight414.23 g/mol

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

Step 1: Preparation of Azetidine-3-carboxylic Acid Derivatives
Azetidine-3-carboxylic acid is functionalized via alkylation or esterification. For example, reaction with 2-chloro-6-fluorobenzyl bromide under basic conditions yields the mono-substituted intermediate .

Step 2: Dual Benzylation
A second equivalent of 2-chloro-6-fluorobenzyl halide is introduced to the azetidine nitrogen using coupling agents like HATU or DCC, followed by purification via column chromatography .

Step 3: Esterification
The carboxylate group is protected as a benzyl ester using 2-chloro-6-fluorobenzyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-TsOH) .

Reaction Conditions and Yields

ParameterDetails
Temperature0–5°C (Step 1), 20–30°C (Step 2)
SolventDichloromethane (DCM) or Pyridine
Catalysts/ReagentsDMAP, Pyridine, HATU
Yield45–68% (estimated from analogous syntheses)

Physicochemical Properties

Spectral Data

While experimental NMR or MS data for this specific compound is unavailable in public databases, analogous azetidine carboxylates exhibit the following characteristics:

  • ¹H NMR: Peaks at δ 3.8–4.2 ppm (azetidine protons), δ 7.1–7.5 ppm (aromatic protons) .

  • LC-MS: Expected [M+H]⁺ ion at m/z 415.1 .

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DCM, DMF, or THF .

  • Stability: Hydrolytically labile under strongly acidic or basic conditions due to the ester group .

ParameterRecommendation
Storage Temperature2–8°C (refrigerated)
Incompatible MaterialsStrong oxidizers, acids, bases
Transport ClassificationUN 2811 (Toxic Solids, Organic)

Future Research Directions

  • Structural Optimization: Modifying the azetidine ring or ester group to enhance bioavailability.

  • Target Identification: Screening against kinase or protease target libraries.

  • Green Synthesis: Developing catalytic methods to reduce reliance on hazardous solvents like pyridine .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator